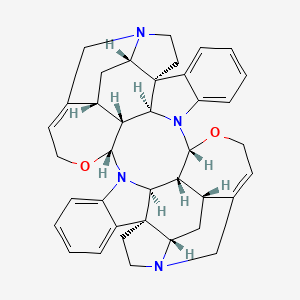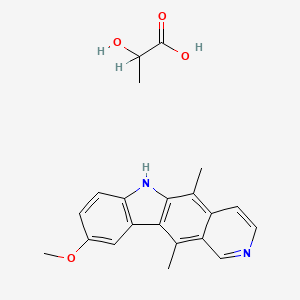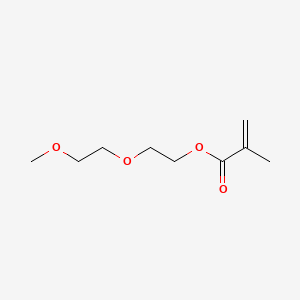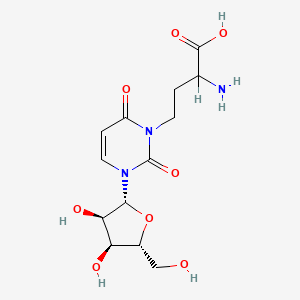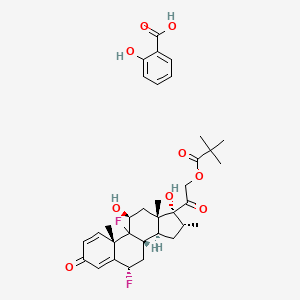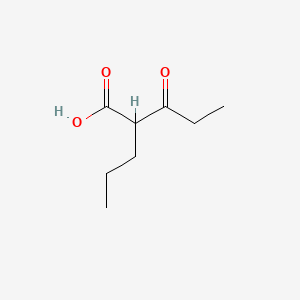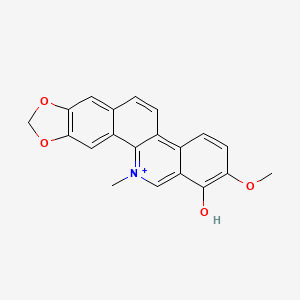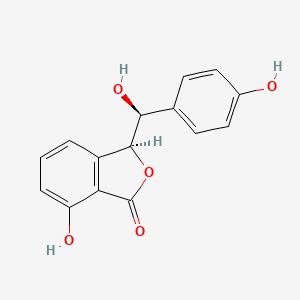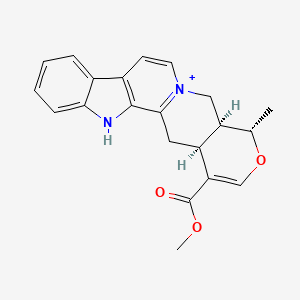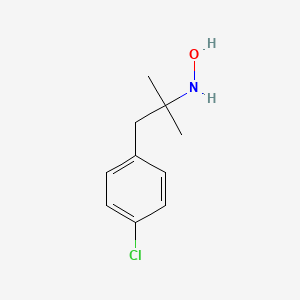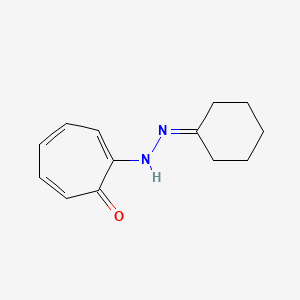
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone is a cyclic ketone.
Applications De Recherche Scientifique
Synthesis and Structure
- The compound is used in the synthesis and study of stable arsonium ylide derivatives, which show significant stability and resist hydrolysis even under acidic conditions. These derivatives are useful in constructing a series of cyclohepta-annulated heterocycles (Mitsumoto & Nitta, 2002).
Catalytic Applications
- In catalysis, cyclohepta-2,4,6-trienone derivatives are formed through iron-catalyzed cross-aldol reactions, demonstrating the compound's utility in synthetic organic chemistry (Li, Li, & Li, 2009).
Ligand Reactivity
- The compound plays a role as a precursor in preparing various complexes, demonstrating its utility in coordination chemistry. For example, its reactivity with olefin in the presence of ruthenium results in the formation of [(olefin)Ru(CO)3] complexes (Domingos, Johnson, & Lewis, 1975).
Chemical Transformations
- The compound's derivatives are involved in various chemical transformations, such as the electrochemical reduction and transformation of cyclohexadienone into cyclohepta-2,4,6-trien-1-one, which is significant in electrochemical studies (Moiseeva et al., 2014) and (Moiseeva et al., 2011).
Photochemistry
- In photochemical studies, the compound's derivatives have been investigated for their behavior under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Kisilowski et al., 1996) and (Cookson & Rogers, 1974).
Novel Compound Synthesis
- The compound has also been used in the synthesis of novel heterocyclic scaffolds, showcasing its versatility in medicinal chemistry and drug development (Tanaka et al., 1997).
Propriétés
Nom du produit |
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(2-cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,15,16) |
Clé InChI |
XADINUBCUPOOON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC2=CC=CC=CC2=O)CC1 |
Solubilité |
14.7 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



